molecular formula C18H18Cl3N3O2S B5097932 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE CAS No. 6132-03-2

2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE

Cat. No.: B5097932
CAS No.: 6132-03-2
M. Wt: 446.8 g/mol
InChI Key: LARWFTASYLCLDB-UHFFFAOYSA-N
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Description

2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE is a complex organic compound with the molecular formula C18H18Cl3N3O2S This compound is known for its unique structural features, which include a trichloromethyl group, a methoxyaniline moiety, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with a carbothioyl chloride derivative under controlled conditions to form an intermediate. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trichloromethyl group and the methoxyaniline moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(3-methoxyphenyl)carbamothioylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3O2S/c1-26-14-9-5-8-13(11-14)22-17(27)24-16(18(19,20)21)23-15(25)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARWFTASYLCLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387350
Record name CBMicro_046975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-03-2, 303062-34-2
Record name CBMicro_046975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
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